Lipophilicity (LogP) Advantage: 2-Phenyl Substitution Shifts LogP by ~2.4 Units vs. Unsubstituted 7-Deazapurine Scaffold
The 2-phenyl substituent on 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine increases computed LogP by approximately 2.39 units compared to the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. The target compound exhibits a computed LogP of 2.62 [1], while the unsubstituted parent scaffold has a reported LogP of approximately 0.23 . This difference places the 2-phenyl analog within the optimal lipophilicity range for kinase inhibitor leads (LogP 1–3), enhancing its suitability as a starting scaffold for medicinal chemistry programs targeting intracellular kinases [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.62 (computed) |
| Comparator Or Baseline | 7H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine, CAS 271-70-5): LogP ≈ 0.23 (computed) |
| Quantified Difference | ΔLogP ≈ 2.39 (approximately 245-fold higher partition coefficient) |
| Conditions | Computed values from ChemBioDraw/ALOGPS; target compound data from ChemSrc; comparator data from published 7-deazapurine characterization |
Why This Matters
This lipophilicity difference directly impacts the scaffold's utility in downstream kinase inhibitor design, as the 2-phenyl group brings LogP into the optimal range for cell permeability without requiring additional substitution.
- [1] ChemSrc. 2-Phenyl<1H>pyrrolo<2,3-d>pyrimidine (CAS 139962-80-4): Computed Properties. LogP: 2.62490. PSA: 41.57000. 2018. View Source
- [2] Design, synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Compound 16c: JAK2 IC50 = 6 nM, >97-fold selectivity vs. JAK3. Demonstrates the utility of 2-phenyl-substituted pyrrolo[2,3-d]pyrimidine scaffold for generating potent kinase inhibitors. View Source
